PtdIns-(1,2-dipalmitoyl) (ammonium salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

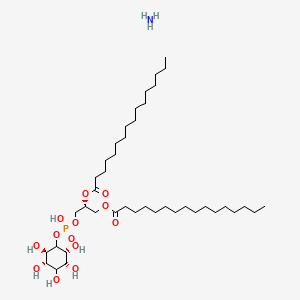

PtdIns-(1,2-dipalmitoyl) (ammonium salt) is a synthetic analog of natural phosphatidylinositol (PtdIns). It features C16:0 fatty acids at the sn-1 and sn-2 positions. The compound maintains the same inositol and diacylglycerol (DAG) stereochemistry as the natural PtdIns .

Aplicaciones Científicas De Investigación

PtdIns-(1,2-dipalmitoyl) (ammonium salt) finds applications in:

Cell Signaling: As a precursor for second messengers like PtdIns-(3)-P1.

Membrane Biophysics: Studying lipid bilayers and membrane properties.

Drug Delivery: Incorporation into liposomes for targeted drug delivery.

Neurobiology: Investigating neuronal signaling pathways.

Mecanismo De Acción

The compound’s effects stem from its involvement in lipid signaling pathways. It interacts with proteins via its inositol headgroup, influencing cellular processes such as vesicle trafficking, cell growth, and apoptosis.

Safety and Hazards

No special measures are required for handling PtdIns-(1,2-dipalmitoyl) (ammonium salt). After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints. The product generally does not irritate the skin. After eye contact, the opened eye should be rinsed for several minutes under running water. After swallowing, if symptoms persist, a doctor should be consulted .

Análisis Bioquímico

Cellular Effects

PtdIns-(1,2-dipalmitoyl) (ammonium salt) has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Metabolic Pathways

PtdIns-(1,2-dipalmitoyl) (ammonium salt) is involved in several metabolic pathways, interacting with various enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels

Transport and Distribution

PtdIns-(1,2-dipalmitoyl) (ammonium salt) is transported and distributed within cells and tissues. It may interact with various transporters or binding proteins, and it may have effects on its localization or accumulation

Métodos De Preparación

The synthetic routes for PtdIns-(1,2-dipalmitoyl) (ammonium salt) involve chemical modifications of phosphatidylinositol. While specific methods may vary, here are the general steps:

Lipid Synthesis: Palmitoylation of inositol with palmitoyl chloride or palmitic acid yields 1,2-dipalmitoyl-sn-glycero-3-phosphoinositol.

Ammonium Salt Formation: The resulting compound is then converted to its ammonium salt form by reacting with ammonium hydroxide or ammonium bicarbonate.

Análisis De Reacciones Químicas

PtdIns-(1,2-dipalmitoyl) (ammonium salt) can undergo various reactions:

Hydrolysis: Enzymatic or chemical hydrolysis of the ester bonds produces inositol and palmitic acid.

Phosphorylation: Phosphorylation at the 3-position generates PtdIns-(3)-P1.

Oxidation/Reduction: The fatty acyl chains may undergo oxidation or reduction reactions.

Substitution: Substitution reactions can modify the inositol headgroup.

Common reagents include enzymes (phospholipases), acids, bases, and oxidizing agents. The major products depend on the specific reaction conditions.

Comparación Con Compuestos Similares

PtdIns-(1,2-dipalmitoyl) (ammonium salt) shares similarities with other phosphatidylinositol derivatives, including PtdIns-(3)-P1 (ammonium salt) . its unique feature lies in the specific fatty acyl chains attached.

Propiedades

IUPAC Name |

azane;[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H79O13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50);1H3/t33-,36?,37-,38+,39-,40-,41?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDHBHKPDFRCJQ-HUKLJVEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H82NO13P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347752 |

Source

|

| Record name | 1-[(2R)-2,3-bis[(1-Oxohexadecyl)oxy]propyl hydrogen phosphate] D-myo-inositol ammonium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

828.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34290-57-8 |

Source

|

| Record name | 1-[(2R)-2,3-bis[(1-Oxohexadecyl)oxy]propyl hydrogen phosphate] D-myo-inositol ammonium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)

![2-[2-[2-[2-[1-(2-Hydroxyethyl)-4,5-dihydroimidazol-2-yl]propan-2-yldiazenyl]propan-2-yl]-4,5-dihydroimidazol-1-yl]ethanol;hydrate;dihydrochloride](/img/structure/B568679.png)

![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B568688.png)

![5,6,7,8-Tetrahydro-2H-isoxazolo[5,4-b]azepin-3(4H)-one](/img/structure/B568691.png)